1-[2-(Aminomethyl)-1,4-oxazepan-4-yl]-2-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride
Description
This compound features a 1,4-oxazepane ring (a seven-membered heterocycle containing oxygen and nitrogen), substituted with an aminomethyl group at position 2. The ketone moiety at position 1 is attached to a 2-(4-ethylphenyl)-2-methylpropyl group. The hydrochloride salt improves solubility and stability, typical for pharmaceutical compounds.
Properties
IUPAC Name |
1-[2-(aminomethyl)-1,4-oxazepan-4-yl]-2-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-4-14-6-8-15(9-7-14)18(2,3)17(21)20-10-5-11-22-16(12-19)13-20;/h6-9,16H,4-5,10-13,19H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKRAUPCIYXHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C)C(=O)N2CCCOC(C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-(Aminomethyl)-1,4-oxazepan-4-yl]-2-(4-ethylphenyl)-2-methylpropan-1-one; hydrochloride is a derivative of oxazepane, a class of compounds known for their diverse biological activities, particularly in neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H25ClN2O3
- CAS Number : 1339102-21-4
The compound features an oxazepane ring, which contributes to its biological properties. The presence of the aminomethyl group and the ethylphenyl moiety enhances its interaction with biological targets.
Monoamine Reuptake Inhibition
One of the primary biological activities of this compound is its role as a monoamine reuptake inhibitor . This mechanism is crucial in the treatment of various psychiatric disorders, as it increases the availability of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft. According to research, compounds in this class exhibit significant inhibition of monoamine transporters, which is a promising avenue for developing antidepressants and anxiolytics .
Skeletal Muscle Relaxation
Research has shown that derivatives of oxazepane can also exhibit skeletal muscle relaxant activity . In studies involving animal models, certain oxazepane compounds demonstrated effectiveness comparable to established muscle relaxants. This suggests potential therapeutic applications in treating muscle spasticity and related conditions .
Structure-Activity Relationship (SAR)
The effectiveness of 1-[2-(Aminomethyl)-1,4-oxazepan-4-yl]-2-(4-ethylphenyl)-2-methylpropan-1-one; hydrochloride can be attributed to specific structural features. Modifications in the oxazepane ring or substituents on the phenyl groups can significantly alter its biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Aminomethyl | Enhances monoamine reuptake inhibition |
| Ethylphenyl | Increases lipophilicity and receptor binding |
| Methyl group | Modulates pharmacokinetic properties |
These insights are critical for designing new derivatives with improved efficacy and reduced side effects.
Study 1: Antidepressant Activity
In a controlled study involving animal models, the compound was administered to assess its antidepressant-like effects. Behavioral tests indicated a significant reduction in depressive symptoms compared to control groups, correlating with increased serotonin levels in the brain .
Study 2: Muscle Relaxation Efficacy
Another study evaluated the skeletal muscle relaxant properties of similar oxazepane derivatives. The results indicated that these compounds effectively reduced muscle tone and spasticity in rat models, suggesting their potential use in clinical settings for muscle relaxation therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Key Comparisons
Heterocyclic Core: The 1,4-oxazepane ring (target) contains one oxygen and one nitrogen, while 1,4-diazepane () has two nitrogens. This difference affects electron distribution and binding to biological targets . Venlafaxine () lacks a heterocycle but includes a cyclohexanol group, enhancing rigidity and hydrogen-bonding capacity .
Halogenated analogs () show varied electronic effects: fluorine (electron-withdrawing) vs. chlorine (lipophilic bulk) .
Amine and Salt Forms: The aminomethyl group (target) may enhance receptor interaction compared to tertiary amines (e.g., venlafaxine’s dimethylammonium) . Hydrochloride salts are common across analogs to improve bioavailability .
Synthetic Complexity :
- The oxazepane ring synthesis (target) likely involves cyclization of diols or amines, as seen in 1,4-oxazepan-5-one derivatives (). Comparatively, diazepane synthesis () may require different precursors .
Research Findings and Implications
- Pharmacological Potential: Structural similarities to venlafaxine () suggest SNRI-like activity, but the ethylphenyl group could modulate selectivity for norepinephrine vs. serotonin transporters .
- Physicochemical Properties : The target’s calculated logP (estimated ~3.5) is higher than venlafaxine’s (logP ~2.7), indicating greater lipophilicity and possible prolonged half-life .
- Metabolic Stability : The oxazepane ring may resist oxidation better than diazepane, as seen in related heterocycles (), though in vivo data are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
